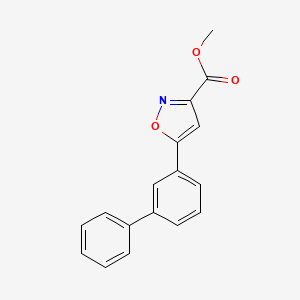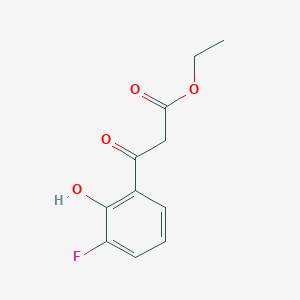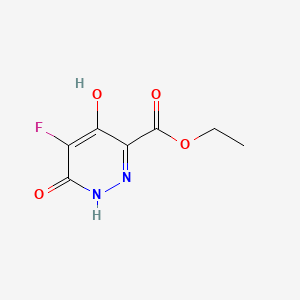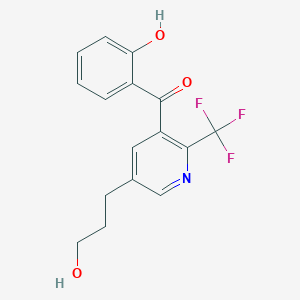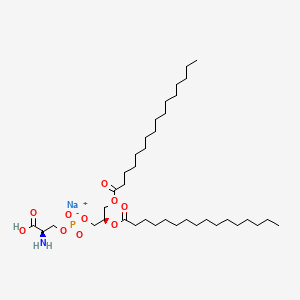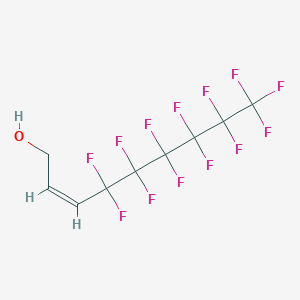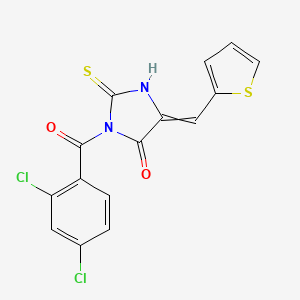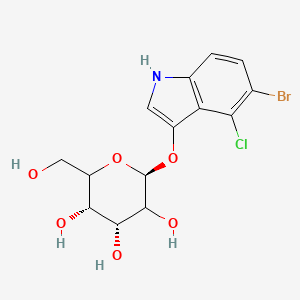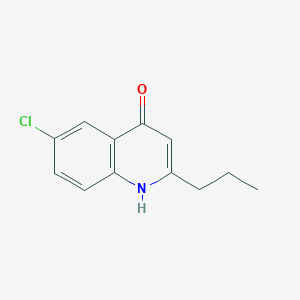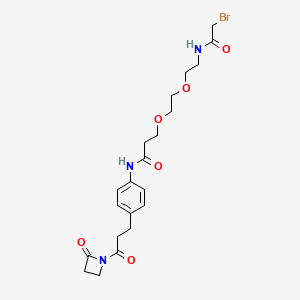
1,2,3,4-Tetrahydro-1,3-dimethyl-6-(propargyloxy)pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-1,3-dimethyl-6-(propargyloxy)pyrimidine-2,4-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals and agrochemicals. This specific compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with dimethyl and propargyloxy groups.
Méthodes De Préparation
The synthesis of 1,2,3,4-tetrahydro-1,3-dimethyl-6-(propargyloxy)pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyrimidine ring.
Substitution Reactions: Subsequent steps involve the introduction of dimethyl and propargyloxy groups through substitution reactions. These reactions often require specific catalysts and controlled conditions to ensure high yield and purity.
Industrial Production: On an industrial scale, the production methods are optimized for cost-efficiency and scalability. This may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
1,2,3,4-Tetrahydro-1,3-dimethyl-6-(propargyloxy)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.
Substitution: The propargyloxy group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-1,3-dimethyl-6-(propargyloxy)pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: The compound is utilized in the development of agrochemicals and other industrial products due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydro-1,3-dimethyl-6-(propargyloxy)pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The propargyloxy group plays a crucial role in these interactions, potentially forming covalent bonds with target molecules. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydro-1,3-dimethyl-6-(propargyloxy)pyrimidine-2,4-dione can be compared with other similar compounds, such as:
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound shares the tetrahydropyrimidine core but lacks the propargyloxy group, resulting in different reactivity and applications.
Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-: Although structurally different, this compound also features tetrahydro and dimethyl substitutions, highlighting the diversity of chemical properties within this class.
Propriétés
Formule moléculaire |
C9H10N2O3 |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
1,3-dimethyl-6-prop-2-ynoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O3/c1-4-5-14-8-6-7(12)10(2)9(13)11(8)3/h1,6H,5H2,2-3H3 |
Clé InChI |
ZRFSCUPNAZXDEH-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=O)N(C1=O)C)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




